molecular formula C11H7IO2 B13784700 5-Iodonaphthalene-1-carboxylic acid CAS No. 91059-42-6

5-Iodonaphthalene-1-carboxylic acid

Cat. No.: B13784700
CAS No.: 91059-42-6
M. Wt: 298.08 g/mol
InChI Key: XOLAGCSLKROFTP-UHFFFAOYSA-N
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Description

5-Iodonaphthalene-1-carboxylic acid is an aromatic carboxylic acid derivative with the molecular formula C11H7IO2. This compound features a naphthalene ring substituted with an iodine atom at the 5-position and a carboxylic acid group at the 1-position. It is primarily used in organic synthesis and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Iodonaphthalene-1-carboxylic acid can be synthesized through various methods, including:

    Halogenation of Naphthalene Derivatives: One common method involves the iodination of naphthalene derivatives followed by carboxylation.

    Grignard Reagent Method: Another approach involves the use of Grignard reagents.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale halogenation and carboxylation reactions. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, alcohols, and more complex aromatic compounds.

Mechanism of Action

The mechanism of action of 5-iodonaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodonaphthalene-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. This uniqueness makes it valuable in specific synthetic and research applications where iodine’s properties are advantageous.

Properties

CAS No.

91059-42-6

Molecular Formula

C11H7IO2

Molecular Weight

298.08 g/mol

IUPAC Name

5-iodonaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H7IO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14)

InChI Key

XOLAGCSLKROFTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2I)C(=C1)C(=O)O

Origin of Product

United States

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